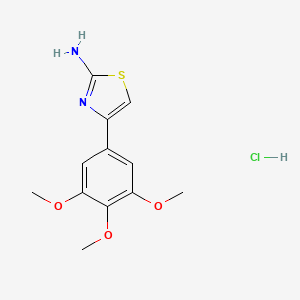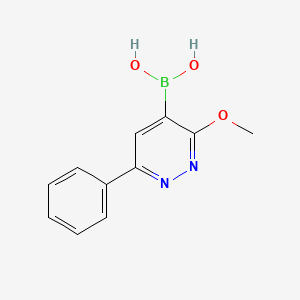
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is an organic compound with the molecular formula C11H11BN2O3. It is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a 3-methoxy-6-phenyl-4-pyridazinyl group.
Métodos De Preparación
The synthesis of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides or triflates. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles. Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and electrophiles (such as alkyl halides).
Aplicaciones Científicas De Investigación
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used in the development of molecular probes for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can be used in the treatment of diseases such as cancer.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- involves its ability to act as a Lewis acid, forming reversible covalent complexes with molecules containing vicinal diols or other Lewis base donors. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of enzyme inhibition, the boronic acid group can form a covalent bond with the active site serine residue of serine proteases, blocking their catalytic activity .
Comparación Con Compuestos Similares
Similar compounds to Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- include:
3-Methoxyphenylboronic acid: This compound has a similar structure but lacks the pyridazinyl group, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid, but with the methoxy group in the para position, affecting its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid derivative without the methoxy or pyridazinyl groups, commonly used in organic synthesis.
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in a variety of scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H11BN2O3 |
|---|---|
Peso molecular |
230.03 g/mol |
Nombre IUPAC |
(3-methoxy-6-phenylpyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3 |
Clave InChI |
RINYKASHDLYLAF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)
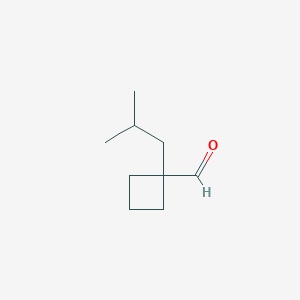

![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
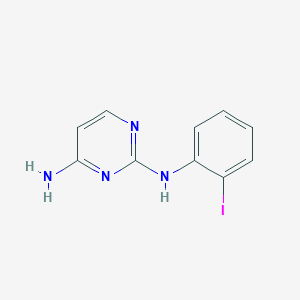
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
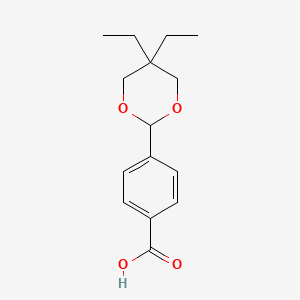
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)

